molecular formula C14H13ClN4S B6436457 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole CAS No. 2549008-80-0

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Cat. No.: B6436457
CAS No.: 2549008-80-0
M. Wt: 304.8 g/mol
InChI Key: AQTUSEMMNZUTHK-UHFFFAOYSA-N
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Description

6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group and an azetidine ring linked to an imidazole moiety

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, leading to their diverse biological effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . This can result in a wide range of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and many others.

Pharmacokinetics

Imidazole derivatives are generally known to have good solubility in water and other polar solvents . This can influence their absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to good bioavailability.

Result of Action

One study suggests that a similar compound may induce apoptosis in certain cell types . The wide range of biological activities associated with imidazole derivatives suggests that the effects of this compound could be diverse, depending on the specific targets and pathways it interacts with .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Azetidine Ring Formation: The azetidine ring can be synthesized via the reaction of an appropriate azetidine precursor with formaldehyde and an imidazole derivative.

    Coupling Reaction: The final step involves coupling the azetidine-imidazole moiety with the chlorinated benzothiazole core using a suitable base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the chloro group or the benzothiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in polar aprotic solvents like DMF or DMSO, often with a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the benzothiazole or dechlorinated products.

    Substitution: Substituted benzothiazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the imidazole and benzothiazole moieties, which are known for their bioactive properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development, particularly in the areas of infectious diseases and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(1H-imidazol-1-yl)-1,3-benzothiazole: Lacks the azetidine ring, potentially altering its biological activity and target specificity.

    2-(1H-imidazol-1-ylmethyl)-1,3-benzothiazole: Similar structure but without the chloro substitution, which may affect its reactivity and biological properties.

    6-chloro-2-(azetidin-1-yl)-1,3-benzothiazole: Contains the azetidine ring but lacks the imidazole moiety, which could influence its mechanism of action and applications.

Uniqueness

The unique combination of the chloro, imidazole, and azetidine groups in 6-chloro-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This structural uniqueness may result in novel interactions with biological targets and potentially new therapeutic applications.

Properties

IUPAC Name

6-chloro-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c15-11-1-2-12-13(5-11)20-14(17-12)19-7-10(8-19)6-18-4-3-16-9-18/h1-5,9-10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTUSEMMNZUTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(S2)C=C(C=C3)Cl)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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